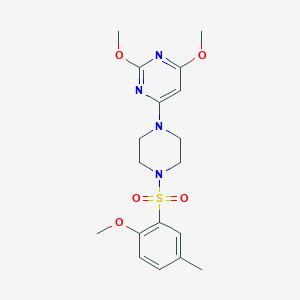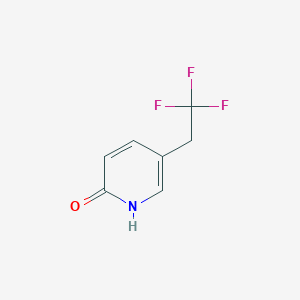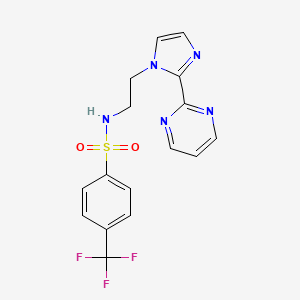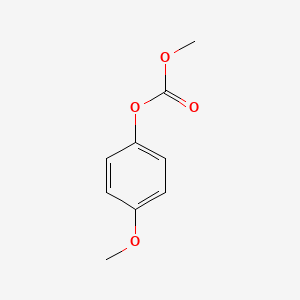
4-Methoxyphenyl methyl carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, a chalcone crystal (2E)-1-(4-chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one (CLPMP) was synthesized and characterized by single-crystal X-ray Diffraction (XRD), Fourier Transform Raman (FT-Raman), Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR), and Ultraviolet-visible (UV–Vis) spectroscopy . Another study reported the synthesis of a hybrid compound of chalcone-salicylate using a linker mode approach under reflux condition .
Molecular Structure Analysis
The molecular structure of “4-Methoxyphenyl methyl carbinol” is available as a 2D Mol file or as a computed 3D SD file . The crystallographic data show that at room temperature, CLPMP has a monoclinic structure with P21/c space group, and four molecules per unit cell .
Wissenschaftliche Forschungsanwendungen
1. Fragrance Material in Cosmetics
(McGinty et al., 2012) discuss the use of (4-methoxyphenyl)methyl isobutyrate, a related ester of 4-methoxyphenyl methyl carbonate, as a fragrance ingredient. It's part of the Aryl Alkyl Alcohol Simple Acid Esters group used in cosmetics.
2. Synthesis of Antibacterial and Analgesic Compounds
Osarodion (2022) and Osarodion (2023) describe the synthesis of compounds derived from N-(3-methoxyphenyl)-methyl dithiocarbamic acid, showing significant antibacterial and analgesic activities (Osarodion, 2022)(Osarodion, 2023).
3. Intermediate in Pharmaceutical Synthesis
Yadav and Salunke (2013) discuss the use of dimethyl carbonate in the methylation of 2-naphthol, an important step in producing naproxen, a non-steroidal anti-inflammatory drug (Yadav & Salunke, 2013).
4. Synthesis of Organic Compounds
Zhou Shu-jin (2015) and Lou Hong-xiang (2012) describe the synthesis of 4-methoxyphenol and methyl 4-(5-formyl-2-methoxyphenoxy)benzoate, respectively, using methods that involve methyl carbonates (Zhou, 2015)(Lou, 2012).
5. Physical and Electrolytic Properties
Nambu et al. (2013) researched the effect of a methoxy group on physical and electrolytic properties, important for applications in materials science and electrochemistry (Nambu et al., 2013).
6. Electrolytes for Li-ion Batteries
Gu et al. (2000) identify 2-Methoxyethyl (methyl) carbonate as a useful solvent for Li-ion batteries, demonstrating its utility in the field of energy storage (Gu et al., 2000).
Eigenschaften
IUPAC Name |
(4-methoxyphenyl) methyl carbonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-11-7-3-5-8(6-4-7)13-9(10)12-2/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVFWYIGNFFDRRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxyphenyl methyl carbonate | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

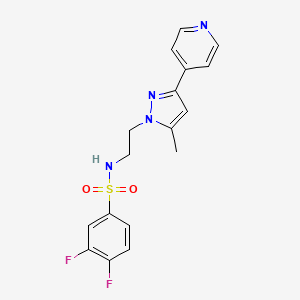
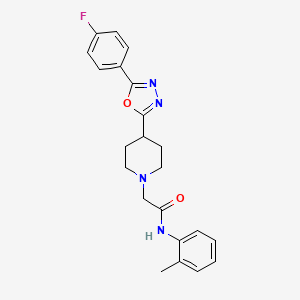
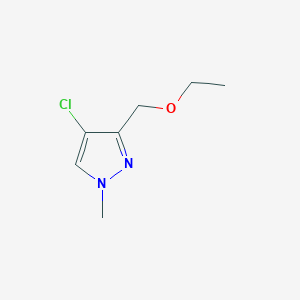
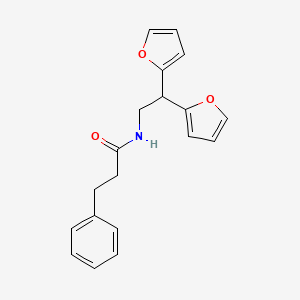
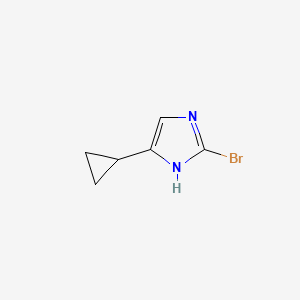
![[1-(Benzylamino)-1-oxopropan-2-yl] 6-chloropyridine-3-carboxylate](/img/structure/B2452513.png)
![2-[(2-Methylbenzyl)amino]-1-butanol hydrochloride](/img/structure/B2452514.png)
![3-(2-(3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2452515.png)
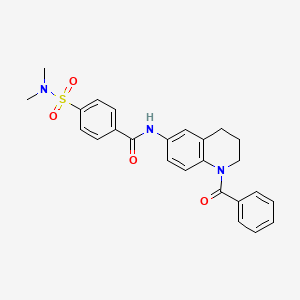
![3-[(2-Chloropyridin-3-yl)amino]cyclohex-2-en-1-one](/img/structure/B2452518.png)
![2-ethoxy-N-[3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]benzamide](/img/structure/B2452519.png)
